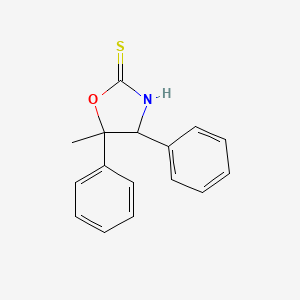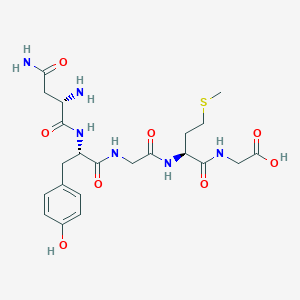
2,4-Dichloro-1-(nonane-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-(nonane-1-sulfonyl)benzene is an organic compound with the molecular formula C15H22Cl2O2S It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a nonane-1-sulfonyl group attached to the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(nonane-1-sulfonyl)benzene typically involves the sulfonylation of 2,4-dichlorobenzene with nonane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-(nonane-1-sulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can be reduced to remove the sulfonyl group, yielding simpler aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of de-sulfonylated aromatic compounds.
Applications De Recherche Scientifique
2,4-Dichloro-1-(nonane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism by which 2,4-Dichloro-1-(nonane-1-sulfonyl)benzene exerts its effects involves the interaction of its sulfonyl group with various molecular targets. The sulfonyl group can form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The chlorine atoms on the benzene ring can also participate in electrophilic aromatic substitution reactions, further influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Nonane-1-sulfonyl chloride: Lacks the aromatic ring, limiting its applications in aromatic substitution reactions.
2,4-Dichloro-1-(methylsulfonyl)benzene: Contains a smaller sulfonyl group, which may affect its steric and electronic properties.
Uniqueness
2,4-Dichloro-1-(nonane-1-sulfonyl)benzene is unique due to the combination of its aromatic ring with two chlorine atoms and a long-chain sulfonyl group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
872676-40-9 |
|---|---|
Formule moléculaire |
C15H22Cl2O2S |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
2,4-dichloro-1-nonylsulfonylbenzene |
InChI |
InChI=1S/C15H22Cl2O2S/c1-2-3-4-5-6-7-8-11-20(18,19)15-10-9-13(16)12-14(15)17/h9-10,12H,2-8,11H2,1H3 |
Clé InChI |
VRWVLBSQVSYEQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


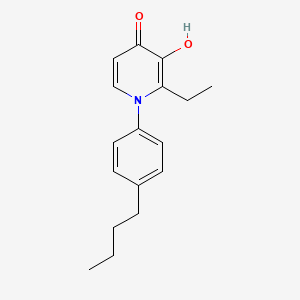
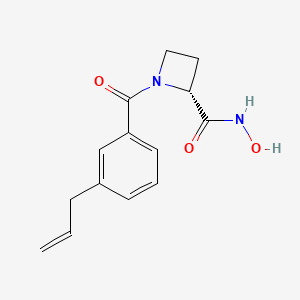
![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)

![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)
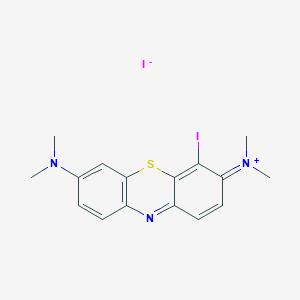
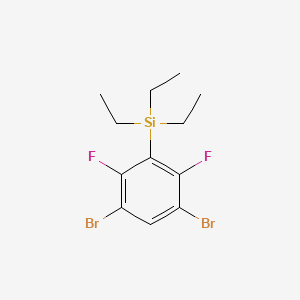

![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)

